5-[(4-Methoxyphenyl)methyl]-4,7-dihydropyrazolo[1,5-a]pyrazin-6-one
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Overview
Description
5-[(4-Methoxyphenyl)methyl]-4,7-dihydropyrazolo[1,5-a]pyrazin-6-one is a chemical compound known for its unique structure and properties. It is often used in scientific research due to its ability to undergo various chemical reactions and its applications in different fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methoxyphenyl)methyl]-4,7-dihydropyrazolo[1,5-a]pyrazin-6-one typically involves the reaction of 4-methoxybenzylamine with a suitable pyrazole derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure maximum efficiency and yield. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methoxyphenyl)methyl]-4,7-dihydropyrazolo[1,5-a]pyrazin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often carried out under specific conditions to achieve the desired transformation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used to oxidize the compound, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, resulting in reduced derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
5-[(4-Methoxyphenyl)methyl]-4,7-dihydropyrazolo[1,5-a]pyrazin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in studies related to enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications and is investigated for its effects on various biological pathways.
Industry: The compound is used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 5-[(4-Methoxyphenyl)methyl]-4,7-dihydropyrazolo[1,5-a]pyrazin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
5-[(4-Methoxyphenyl)methyl]-4,7-dihydropyrazolo[1,5-a]pyrazin-6-one can be compared with other similar compounds, such as:
6-(4-Methoxyphenyl)-2-methyl-3,7-dihydroimidazo[1,2-a]pyrazin-3(7H)-one: Known for its chemiluminescent properties and used in superoxide detection.
2-Methyl-6-(2-naphthyl)imidazo[1,2-a]pyrazin-3(7H)-one: Another chemiluminescent compound with applications in detecting active oxygen species.
The uniqueness of this compound lies in its specific structure and the range of reactions it can undergo, making it a versatile compound in various fields of research .
Properties
Molecular Formula |
C14H15N3O2 |
---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-4,7-dihydropyrazolo[1,5-a]pyrazin-6-one |
InChI |
InChI=1S/C14H15N3O2/c1-19-13-4-2-11(3-5-13)8-16-9-12-6-7-15-17(12)10-14(16)18/h2-7H,8-10H2,1H3 |
InChI Key |
ROPDWVNTKKOSIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3=CC=NN3CC2=O |
Origin of Product |
United States |
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